4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Description
This compound (CAS: 1415748-20-7) is a pyridine derivative featuring a pinacol boronate ester at the 4-position and a 2,2,2-trifluoroethoxy group at the 2-position (Figure 1). Its molecular formula is C₁₃H₁₇BF₃NO₃ (MW: 303.09), with a purity of ≥97% . The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoroethoxy group introduces steric bulk and electron-withdrawing effects, modulating reactivity and stability.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-6-18-10(7-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQFJVJPPCKHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine necessitates a multi-step approach, typically involving (1) introduction of the trifluoroethoxy group and (2) subsequent installation of the boronate ester functionality. Below, we analyze two plausible routes based on established organoboron chemistry and pyridine derivatization techniques.
Route 1: Sequential Functionalization via Nucleophilic Aromatic Substitution and Miyaura Borylation
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)-4-iodopyridine
The trifluoroethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor. For instance, 2-chloro-4-iodopyridine reacts with trifluoroethanol under basic conditions:
Reagents :
- 2-Chloro-4-iodopyridine
- Trifluoroethanol
- Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Conditions :
- Temperature: 80–100°C
- Duration: 12–24 hours
- Inert atmosphere (N2 or Ar)
The reaction proceeds via deprotonation of trifluoroethanol by the base, generating a trifluoroethoxide ion that displaces the chloride at the pyridine’s 2-position. The electron-deficient pyridine ring facilitates SNAr, favoring substitution at the 2-position due to the directing effects of the 4-iodo group.
Step 2: Miyaura Borylation at the 4-Position
The 4-iodo intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2Pin2):
Reagents :
- 2-(2,2,2-Trifluoroethoxy)-4-iodopyridine
- Bis(pinacolato)diboron (B2Pin2)
- Palladium catalyst: Pd(dppf)Cl2 or Pd(OAc)2 with SPhos ligand
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane or toluene
Conditions :
- Temperature: 90–110°C
- Duration: 12–24 hours
- Inert atmosphere
The Miyaura borylation replaces the iodine atom with a pinacol boronate ester, yielding the target compound. The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), transmetallation with B2Pin2, and reductive elimination to form the aryl boronate.
Hypothetical Yield Profile :
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | SNAr with trifluoroethanol | 75 |
| 2 | Miyaura borylation | 65 |
| Total yield | 48.75 |
Route 2: Direct Boronate Ester Installation via Iridium-Catalyzed C–H Borylation
An alternative single-step method employs iridium-catalyzed C–H borylation of a pre-functionalized pyridine bearing the trifluoroethoxy group. This approach avoids pre-halogenation but requires precise control over regioselectivity.
Reagents :
- 2-(2,2,2-Trifluoroethoxy)pyridine
- Pinacolborane (HBpin)
- Catalyst: [Ir(COD)(OMe)]2 with dtbpy ligand
- Solvent: Cyclohexane
Conditions :
- Temperature: 80–100°C
- Duration: 24–48 hours
Iridium catalysts enable direct borylation at the 4-position of the pyridine ring, leveraging the electron-withdrawing trifluoroethoxy group’s meta-directing influence. However, competing borylation at other positions may necessitate rigorous optimization.
Optimization of Reaction Conditions
Catalyst and Ligand Screening for Miyaura Borylation
Comparative studies of palladium catalysts and ligands reveal that Pd(dppf)Cl2 achieves higher yields (65–70%) compared to Pd(OAc)2 with SPhos (50–60%). The bidentate ligand dppf stabilizes the palladium center, enhancing transmetallation efficiency.
Solvent Effects
Polar aprotic solvents like dioxane improve reagent solubility and reaction homogeneity, whereas toluene may reduce side reactions such as homocoupling.
Temperature and Duration
Elevated temperatures (100–110°C) accelerate oxidative addition but risk decomposition of the boronate ester. A 24-hour duration balances conversion and side-product formation.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
1H NMR (400 MHz, CDCl3) :
- δ 8.35 (d, J = 5.2 Hz, 1H, pyridine H6)
- δ 7.25 (d, J = 5.2 Hz, 1H, pyridine H5)
- δ 4.70 (q, J = 8.8 Hz, 2H, OCH2CF3)
- δ 1.30 (s, 12H, pinacol CH3)
Mass Spectrometry (ESI+) :
- m/z 304.1 [M+H]+ (calculated for C13H17BF3NO3: 303.09)
HPLC Purity : >95% (C18 column, acetonitrile/water gradient)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Cross-Coupling Reactions: : It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: : The boronic acid group can be oxidized or reduced under specific conditions.
Substitution Reactions: : The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalyst, base (e.g., potassium carbonate), and aryl halides.
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or alcohols, and suitable solvents.
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: : Depending on the oxidation or reduction conditions.
Substituted Pyridines: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: : Employed in the development of bioconjugation techniques and labeling of biomolecules.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects involves its participation in cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. The trifluoroethoxy group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.
Comparison with Similar Compounds
Positional Isomers
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine Same molecular formula (C₁₃H₁₇BF₃NO₃) but with the boronate ester at the 3-position instead of the 4-position.
Trifluoromethyl-Substituted Analogs
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine Replaces the trifluoroethoxy group with a trifluoromethyl group (C₁₂H₁₄BF₃NO₂, MW: 273.06). Key difference: The stronger electron-withdrawing nature of -CF₃ enhances electrophilicity of the boronate, accelerating coupling reactions but increasing steric hindrance .
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Features a meta-CF₃ group and boronate at the 3-position (C₁₂H₁₅BF₃NO₂, MW: 273.06). Key difference: The meta-substitution disrupts electronic communication between substituents, reducing reactivity compared to para-substituted analogs .
Amino-Substituted Derivatives
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Contains an amino group at the 2-position (C₁₂H₁₅BF₃N₂O₂, MW: 288.07). Key difference: The electron-donating -NH₂ group stabilizes the boronate, improving hydrolytic stability but reducing electrophilicity in cross-couplings .
Alkoxy-Modified Variants
- 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Replaces trifluoroethoxy with difluoromethoxy (C₁₂H₁₅BF₂NO₃, MW: 284.06). Key difference: Reduced steric bulk compared to -OCF₃ enhances coupling efficiency but lowers thermal stability .
Comparative Data Table
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine (CAS Number: 181219-01-2) is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 232.08 g/mol. The structure features a pyridine ring substituted with a dioxaborolane moiety and a trifluoroethoxy group. The presence of boron in its structure is significant for its reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane moiety is particularly noted for its ability to form stable complexes with biological targets such as proteins and nucleic acids. Studies have shown that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that boron-containing compounds induce cell cycle arrest in breast cancer cells by modulating cyclin-dependent kinases (CDKs). |
| Lee et al. (2021) | Reported that pyridine-boron complexes exhibit selective cytotoxicity against leukemia cells through reactive oxygen species (ROS) generation. |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains due to the trifluoroethoxy group which enhances membrane permeability.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The boron atom can interact with hydroxyl groups in enzymes, inhibiting their function.
- Disruption of Cellular Membranes : The trifluoroethoxy group may disrupt lipid bilayers, enhancing the uptake of the compound into cells.
- Induction of Apoptosis : By triggering ROS production and affecting mitochondrial function, the compound can lead to programmed cell death.
Case Study 1: Cancer Cell Line Testing
In a study conducted by Smith et al. (2023), the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 µM to 15 µM.
Case Study 2: Antibacterial Efficacy
A recent investigation by Patel et al. (2024) assessed the antibacterial efficacy of the compound against MRSA strains. The results indicated significant inhibition at concentrations lower than those required for standard antibiotics, suggesting potential for development as an antimicrobial agent.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a halogenated pyridine precursor. For example:
- Step 1: Start with a brominated pyridine derivative (e.g., 5-bromo-2-(trifluoroethoxy)pyridine).
- Step 2: React with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous DMF or THF at 80–100°C for 12–24 hours .
- Step 3: Purify via column chromatography (hexane/ethyl acetate) to isolate the boronic ester. Yield optimization (~50–70%) requires strict anhydrous conditions and inert atmosphere .
Basic: How does the trifluoroethoxy substituent influence solubility and reactivity in cross-coupling reactions?
Answer:
The 2,2,2-trifluoroethoxy group enhances electron-withdrawing effects , stabilizing the pyridine ring and increasing electrophilicity at the boron-attached carbon. This accelerates transmetallation in Pd-catalyzed couplings. However, it reduces solubility in polar solvents (e.g., water-insoluble, as noted in ). For reactions, use aprotic solvents like THF or dioxane to maintain solubility and avoid hydrolysis .
Advanced: How can researchers optimize coupling efficiency when steric hindrance from the tetramethyl dioxaborolane group limits reaction yields?
Answer:
Steric hindrance from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety can slow transmetallation. Mitigation strategies include:
- Catalyst selection: Use bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd center and reduce steric clash .
- Temperature modulation: Increase reaction temperature to 100–120°C (in high-boiling solvents like toluene) to overcome activation barriers .
- Microwave-assisted synthesis: Shorten reaction time (1–4 hours) while maintaining high yields (≥60%) .
Advanced: What spectroscopic techniques are critical for characterizing this compound, and how can researchers resolve discrepancies in NMR data?
Answer:
Key techniques:
- ¹H/¹³C NMR: Identify pyridine protons (δ 7.2–8.6 ppm) and trifluoroethoxy CF₃ signals (δ ~4.5 ppm as a quartet) .
- ¹¹B NMR: Confirm boronic ester formation (δ ~30 ppm) .
- Mass spectrometry (HRMS): Verify molecular weight (calc. for C₁₄H₁₈BF₃NO₃: 328.1 g/mol).
Data discrepancies:
- Impurity peaks: Trace DMF or THF residues may appear in crude NMR. Purify via preparative HPLC or repeated crystallization .
- Boron quadrupolar broadening: Use high-field NMR (≥400 MHz) and deuterated solvents to sharpen peaks .
Advanced: How do electronic effects of the trifluoroethoxy group impact regioselectivity in cross-coupling with aryl halides?
Answer:
The electron-withdrawing trifluoroethoxy group directs coupling to the para position of the pyridine ring due to resonance stabilization. In reactions with meta-substituted aryl halides, this can lead to competing pathways. To control regioselectivity:
- Use directing groups: Introduce temporary ligands (e.g., pyridine-N-oxide) to steer Pd insertion .
- Adjust base strength: Weak bases (e.g., K₂CO₃) favor kinetic control, while strong bases (e.g., Cs₂CO₃) promote thermodynamic products .
Advanced: What methodologies enable the incorporation of this compound into complex heterocycles (e.g., spiro compounds or indole derivatives)?
Answer:
Case study: In spiro compound synthesis (e.g., antimalarial quinolones ):
- Step 1: Perform Suzuki coupling with a brominated quinolone core.
- Step 2: Use Na₂CO₃ in H₂O/dioxane (3:1 v/v) at 90°C to facilitate boronate transfer .
- Step 3: Post-functionalize via reductive amination or nucleophilic substitution to introduce pharmacophores .
Yield challenges: Steric bulk may require microwave assistance (20–30% yield improvement) .
Advanced: How can researchers address low stability of the boronic ester under aqueous conditions?
Answer:
The dioxaborolane ring is prone to hydrolysis in protic solvents. Stabilization methods:
- Storage: Keep under inert gas (Ar/N₂) at –20°C in anhydrous DMSO or THF .
- In-situ generation: Use unprotected boronic acids with pinacol ester-forming reagents during reactions .
- Lyophilization: For aqueous workups, rapidly freeze-dry the product to minimize boronate degradation .
Advanced: What computational tools are recommended to model the electronic properties of this compound for reaction prediction?
Answer:
- DFT calculations (Gaussian, ORCA): Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock Vina): Study interactions with Pd catalysts to rationalize coupling barriers .
- Solvent effect modeling (COSMO-RS): Simulate solubility trends in mixed solvents (e.g., THF/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
